4-Allyl-6-amino-2h-benzo[b][1,4]oxazin-3(4h)-one
Description
Properties
Molecular Formula |
C11H12N2O2 |
|---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
6-amino-4-prop-2-enyl-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C11H12N2O2/c1-2-5-13-9-6-8(12)3-4-10(9)15-7-11(13)14/h2-4,6H,1,5,7,12H2 |
InChI Key |
UHRPNSRHLHPYLW-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C(=O)COC2=C1C=C(C=C2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods to synthesize 4-Allyl-6-amino-2H-benzo[b][1,4]oxazin-3(4H)-one involves the reaction of α-arylglyoxylic acid with ortho-functionalized anilines. The use of ammonium niobium oxalate (ANO) as a catalyst and PEG-400 as a solvent is crucial for achieving good yields and selectivity . The reaction time can be significantly reduced by using ultrasound as an alternative energy source .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of scaling up laboratory synthesis to industrial production would apply. This includes optimizing reaction conditions, using cost-effective catalysts, and ensuring the process is environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
4-Allyl-6-amino-2H-benzo[b][1,4]oxazin-3(4H)-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
4-Allyl-6-amino-2H-benzo[b][1,4]oxazin-3(4H)-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It can be used in the production of polymers and other materials.
Mechanism of Action
The mechanism by which 4-Allyl-6-amino-2H-benzo[b][1,4]oxazin-3(4H)-one exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired biological or chemical effects. The exact molecular targets and pathways depend on the specific application and context.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations and Molecular Properties
The biological and physicochemical properties of benzo[1,4]oxazin-3(4H)-ones are highly dependent on substituent type and position. Below is a comparative analysis of key analogs:
Table 1: Structural and Molecular Comparison of Selected Benzo[1,4]oxazin-3(4H)-one Derivatives
*Calculated based on molecular formula.
Key Observations:
- Substituent Effects: The allyl group at position 4 in the target compound introduces steric bulk and increased lipophilicity compared to smaller groups like methyl (e.g., BD01313200) . This may enhance membrane permeability but reduce aqueous solubility. The 6-amino group is electron-donating, contrasting with electron-withdrawing groups (e.g., 6-nitro in BD317659 or 6-chloro in ), which influence reactivity and electronic distribution . Positional isomerism: Substituents at positions 7 (methoxy in BD01313200) or 8 (acetyl in ) alter hydrogen-bonding capacity and steric interactions, affecting target binding .
Biological Activity
4-Allyl-6-amino-2H-benzo[b][1,4]oxazin-3(4H)-one is a heterocyclic compound characterized by its benzoxazine core structure. This compound has garnered attention due to its unique functional groups, which bestow distinct chemical and biological properties. The synthesis of this compound typically involves the reaction of α-arylglyoxylic acid with ortho-functionalized anilines, utilizing ammonium niobium oxalate (ANO) as a catalyst and PEG-400 as a solvent to achieve optimal yields and selectivity .
| Property | Value |
|---|---|
| Molecular Formula | C11H12N2O2 |
| Molecular Weight | 204.22 g/mol |
| IUPAC Name | 6-amino-4-prop-2-enyl-1,4-benzoxazin-3-one |
| InChI Key | UHRPNSRHLHPYLW-UHFFFAOYSA-N |
| Canonical SMILES | C=CCN1C(=O)COC2=C1C=C(C=C2)N |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects. Research indicates that this compound may exhibit anti-inflammatory and anticancer properties, although detailed mechanisms remain under investigation .
Case Studies and Research Findings
-
Anticancer Activity :
- A study demonstrated that this compound showed significant cytotoxic effects against various cancer cell lines. The compound induced apoptosis through the activation of caspase pathways, suggesting its potential as an anticancer agent .
-
Anti-inflammatory Effects :
- Research highlighted the compound's ability to inhibit pro-inflammatory cytokines in vitro. This suggests a mechanism that could be beneficial in treating inflammatory diseases .
-
Neuroprotective Properties :
- Preliminary studies indicated that this compound may have neuroprotective effects, potentially offering therapeutic avenues for neurodegenerative diseases .
Comparative Analysis with Similar Compounds
The biological activities of this compound can be compared with structurally similar compounds:
| Compound Name | Biological Activity |
|---|---|
| 2-Arylbenzothiazoles | Anticancer, anti-inflammatory |
| 3-Aryl-2H-benzo[b][1,4]benzoxazin-2-ones | Antimicrobial, anticancer |
These comparisons indicate that while many compounds in this class exhibit similar biological activities, the unique functional groups in this compound may confer distinct advantages in specific therapeutic contexts .
Q & A
Q. What are the established synthetic strategies for 4-Allyl-6-amino-2H-benzo[b][1,4]oxazin-3(4H)-one and its derivatives?
Methodological Answer: Synthesis typically involves multi-step routes, including:
- Schiff base and Mannich reactions for functionalization of the benzoxazinone core (e.g., introducing allyl or amino groups via condensation reactions) .
- Microwave-assisted Smiles rearrangement to optimize ring closure and reduce reaction time .
- Recrystallization and purification using ethanol or ethyl acetate/hexane mixtures, monitored by TLC (hexane:EtOAc, 2:1) to confirm reaction completion .
Key characterization tools include IR (amide C=O stretch at ~1650 cm⁻¹), ¹H NMR (allyl proton signals at δ 5.2–5.8 ppm), and mass spectrometry (molecular ion peaks matching calculated masses) .
Q. How is structural characterization of benzoxazinone derivatives validated?
Methodological Answer:
- X-ray crystallography resolves bond lengths and angles, critical for confirming stereochemistry (e.g., 6-chloro derivatives show planar benzoxazine rings with Cl substituents influencing packing) .
- ¹H/¹³C NMR identifies substituent effects: allyl groups split into distinct ABX systems, while amino groups exhibit broad singlets (~δ 4.5–5.0 ppm) .
- Elemental analysis ensures >98% purity, with deviations >0.3% indicating unreacted intermediates .
Q. What in vitro assays are used to screen biological activity?
Methodological Answer:
- Antifungal activity : Microdilution assays (e.g., Candida albicans MIC values) with fluconazole as a positive control .
- Anticancer potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7), correlating IC₅₀ values with substituent electronic profiles (e.g., electron-withdrawing groups enhance activity) .
- Structure-Activity Relationship (SAR) studies systematically vary substituents (e.g., replacing allyl with propyl or hydroxymethyl groups) to optimize activity .
Advanced Research Questions
Q. How can synthetic routes be optimized for scalability and yield?
Methodological Answer:
- Design of Experiments (DOE) evaluates solvent polarity (e.g., pyridine vs. DMF), catalyst loading (e.g., TBHP for oxidations), and temperature gradients to maximize yield .
- Microwave-assisted synthesis reduces reaction times (e.g., 30 minutes vs. 4 hours for Smiles rearrangements) while maintaining >90% yield .
- Contradiction Note : Ethanol recrystallization may reduce yields due to high solubility of amino derivatives; alternative solvents (e.g., acetone/water mixtures) are recommended .
Q. How do contradictory SAR findings in benzoxazinone derivatives arise, and how are they resolved?
Methodological Answer:
- Contradiction Example : Hydroxymethyl groups enhance antifungal activity but reduce solubility, complicating in vivo translation .
- Resolution : Use QSAR modeling to balance lipophilicity (logP) and hydrogen-bonding capacity. For instance, 2-ethyl-7-hydroxymethyl derivatives show improved bioavailability via methylene spacer incorporation .
Q. What role does stereochemistry play in biological activity, and how is it analyzed?
Methodological Answer:
- Chiral centers (e.g., in tetrahydroindeno-benzoxazinones) are resolved via HPLC with chiral columns (e.g., Chiralpak AD-H) or asymmetric synthesis .
- X-ray crystallography confirms absolute configuration (e.g., (4aS,9aR) vs. (4aR,9aS) enantiomers exhibit divergent antifungal IC₅₀ values) .
- Molecular docking predicts enantiomer binding affinity to target enzymes (e.g., CYP51 in fungi) .
Q. How are reaction mechanisms inferred from spectral data?
Methodological Answer:
- TLC monitoring identifies intermediates (e.g., Schiff base formation at Rf 0.6 in hexane/EtOAc) .
- NMR kinetic studies track proton exchange rates (e.g., amide NH signals broadening under acidic conditions, confirming ring-opening steps) .
- Mass spectrometry fragmentation patterns distinguish between isomeric byproducts (e.g., m/z 193.21 for C9H11N3O2 vs. m/z 207.23 for C10H13N3O2) .
Q. What strategies design derivatives with improved pharmacokinetic (PK) properties?
Methodological Answer:
- Bioisosteric replacements : Swap allyl groups with cyclopropylamino moieties to enhance metabolic stability (e.g., 6-cyclopropylamino derivatives show longer t½ in rat plasma) .
- LogD optimization : Introduce polar groups (e.g., hydroxymethyl) to reduce logD from ~2.5 to <1.5, improving aqueous solubility .
- Prodrug approaches : Mask amino groups as acetylated precursors, hydrolyzed in vivo for targeted release .
Q. How are in vitro-to-in vivo translation challenges addressed?
Methodological Answer:
- PK/PD modeling integrates microsomal stability data (e.g., CYP3A4 metabolism rates) to predict dosing regimens .
- Formulation optimization : Use PEGylated nanoparticles to enhance bioavailability of hydrophobic derivatives (e.g., 2,4-dimethyl analogues) .
- Contradiction Note : Early-discovery compounds (e.g., Sigma-Aldrich OTV000963) lack analytical data; independent validation via LC-MS/MS is critical before in vivo studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
